![molecular formula C12H16ClNO2S B2887920 N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide CAS No. 2411177-93-8](/img/structure/B2887920.png)
N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide
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Overview
Description
N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide, also known as ML141, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein known as Rho family GTPase 1 (RhoGTPase), which plays a crucial role in cell signaling and cytoskeletal dynamics. ML141 has been shown to have a wide range of biological effects, making it a promising tool for studying various cellular processes.
Mechanism of Action
N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide binds to the switch I/II region of RhoGTPase, preventing its interaction with downstream effectors and leading to inhibition of its activity. This results in the disruption of cytoskeletal dynamics, leading to changes in cell morphology, migration, and adhesion.
Biochemical and Physiological Effects:
N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell invasion, angiogenesis, and metastasis by targeting RhoGTPase. N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide has also been shown to promote axon growth and guidance in neuronal development. In addition, N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide is its high selectivity for RhoGTPase, which allows for specific inhibition of this protein without affecting other cellular processes. N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide is also highly potent, with an IC50 value in the nanomolar range. However, one limitation of N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
For research include investigating the role of RhoGTPase in other cellular processes, such as autophagy and apoptosis. N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide could also be used in drug discovery efforts to identify novel compounds that target RhoGTPase. In addition, the development of more stable analogs of N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide could improve its utility in in vivo experiments.
Synthesis Methods
The synthesis of N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide involves several steps, including the reaction of 3-chlorothiophene-2-carbaldehyde with (2S)-1-hydroxybutan-2-amine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine, which is then coupled with prop-2-ynoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to form the final compound, N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide.
Scientific Research Applications
N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide has been extensively used in scientific research to study the role of RhoGTPase in various cellular processes. It has been shown to inhibit RhoGTPase activity in a dose-dependent manner, leading to changes in cell morphology, migration, and adhesion. N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide has been used to study the role of RhoGTPase in cancer cell invasion, angiogenesis, and metastasis. It has also been used to investigate the role of RhoGTPase in neuronal development, synaptic plasticity, and axon guidance.
properties
IUPAC Name |
N-[(3-chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-3-9(8-15)14(12(16)4-2)7-11-10(13)5-6-17-11/h4-6,9,15H,2-3,7-8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGJWGZMHUKUTG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=C(C=CS1)Cl)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)N(CC1=C(C=CS1)Cl)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide |
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